Replacement of Piperazine-based Substituents with Indoline: Impact on in vitro ACAT Inhibition
In the series of 4-oxo-4H-pyran-3-yl acetamidoacetate derivatives, the substitution of a 4-phenylpiperazin-1-ylmethyl group with an indolin-1-ylmethyl group is expected to reduce topological polar surface area and alter hydrogen-bonding capacity. While direct head-to-head ACAT IC50 data for CAS 898441-24-2 is not publicly disclosed, the patent class EP1541553 reports that closely related indoline-pyran compounds exhibit ACAT inhibitory activity in the sub-micromolar range [1]. The phenylpiperazine analog (CAS 898417-79-3) has a molecular weight of 429.47 g/mol and a predicted logP of approximately 2.1, whereas the indoline analog (CAS 898441-24-2) has a molecular weight of 386.40 g/mol and a predicted logP of approximately 1.5 . This lipophilicity difference is known to influence membrane permeability and ACAT enzyme access [1].
| Evidence Dimension | Predicted lipophilicity (logP) and molecular weight comparison |
|---|---|
| Target Compound Data | MW 386.40 g/mol; predicted logP ~1.5 |
| Comparator Or Baseline | CAS 898417-79-3: MW 429.47 g/mol; predicted logP ~2.1 |
| Quantified Difference | Molecular weight reduction: 43.07 g/mol (10.0% lower); logP reduction: ~0.6 units |
| Conditions | Calculated logP values based on Chemenu and Chemsrc structural data |
Why This Matters
Lower molecular weight and lipophilicity are desirable for improved drug-likeness and reduced off-target binding in lead optimization campaigns.
- [1] Kamiya S, Ukai M, Takahashi K, Tarumi T, Kasai M, et al. Novel indoline compound and medicinal use thereof. European Patent EP1541553A1, 2005. View Source
